

# Application Notes and Protocols for SR-0813 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

SR-0813 is a potent and selective small molecule inhibitor of the ENL (Eleven-Nineteen Leukemia) and AF9 (ALL1-fused gene from chromosome 9) YEATS domains.[1][2][3][4][5] The YEATS domain is a recently identified reader of histone acylation, and its inhibition has emerged as a promising therapeutic strategy in cancers dependent on its activity, particularly in acute leukemia.[1][6][7] SR-0813 competitively binds to the acetyl-lysine binding pocket of the ENL/AF9 YEATS domain, disrupting its interaction with chromatin and leading to the downregulation of key oncogenic gene expression programs.[1][3] These application notes provide detailed protocols for utilizing SR-0813 in in vitro studies to investigate its biological effects on cancer cells.

#### **Mechanism of Action**

ENL and its homolog AF9 are components of the super elongation complex (SEC), which plays a critical role in regulating transcriptional elongation.[6] The YEATS domain of ENL/AF9 recognizes and binds to acetylated histone tails, tethering the SEC to chromatin at specific gene loci. This facilitates the expression of genes crucial for leukemogenesis, including HOXA9, HOXA10, MYB, and MYC.[1][3][4] **SR-0813** disrupts this interaction, leading to the displacement of ENL from chromatin, suppression of target gene transcription, and subsequent inhibition of cancer cell proliferation and induction of apoptosis.[1][3]



### **Quantitative Data Summary**

The following tables summarize the in vitro potency and effective concentrations of **SR-0813** in various assays and cell lines.

Table 1: In Vitro Potency of SR-0813

| Target              | Assay | IC50 (nM) | EC50 (nM) | Kd (nM) | Reference |
|---------------------|-------|-----------|-----------|---------|-----------|
| ENL YEATS<br>Domain | HTRF  | 25        | -         | -       | [1][2][3] |
| ENL YEATS<br>Domain | CETSA | -         | 205       | -       | [2][3]    |
| ENL YEATS<br>Domain | SPR   | -         | -         | 30      | [1][2][3] |
| AF9 YEATS<br>Domain | HTRF  | 311       | -         | -       | [1][2][3] |
| AF9 YEATS<br>Domain | CETSA | -         | 76        | -       | [1][2][3] |

HTRF: Homogeneous Time-Resolved Fluorescence; CETSA: Cellular Thermal Shift Assay; SPR: Surface Plasmon Resonance; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Kd: Dissociation constant.

Table 2: Effective Concentrations of SR-0813 in Leukemia Cell Lines



| Cell Line | Assay                                | Concentrati<br>on (µM) | Duration     | Effect                                     | Reference |
|-----------|--------------------------------------|------------------------|--------------|--------------------------------------------|-----------|
| MV4;11    | Cell Growth<br>Inhibition            | 1 - 10                 | ~ 2 weeks    | Inhibition of proliferation                | [1][2]    |
| MOLM-13   | Cell Growth<br>Inhibition            | 1 - 10                 | ~ 2 weeks    | Inhibition of proliferation                | [1][2]    |
| OCI/AML-2 | Cell Growth<br>Inhibition            | 1 - 10                 | ~ 2 weeks    | Inhibition of proliferation                | [1][2]    |
| HB11;19   | Cell Growth<br>Inhibition            | 1 - 10                 | ~ 2 weeks    | Inhibition of proliferation                | [1][2]    |
| MV4;11    | Gene<br>Expression<br>(qPCR)         | 1 - 10                 | 3 - 72 hours | Downregulati<br>on of HOXA9,<br>MEIS1, MYC | [1][2]    |
| MV4;11    | Chromatin<br>Immunopreci<br>pitation | 1 - 10                 | 4 hours      | Displacement<br>of ENL from<br>chromatin   | [1][2][3] |

## **Signaling Pathway and Experimental Workflow**





Click to download full resolution via product page

Caption: The ENL/AF9 signaling pathway in leukemia and the inhibitory action of SR-0813.





Click to download full resolution via product page

Caption: General experimental workflow for in vitro studies using SR-0813.

# Experimental Protocols Cell Culture and SR-0813 Treatment

- Cell Lines: MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9), OCI/AML-2 (MLL-AF6), and HB11;19 (MLL-ENL) are recommended for studying the effects of SR-0813.[1][2]
- Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.



• **SR-0813** Preparation: Prepare a 10 mM stock solution of **SR-0813** in DMSO. Store at -20°C. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 μM and 10 μM). An equivalent concentration of DMSO should be used as a vehicle control.

### **Cell Viability/Proliferation Assay**

Note: Due to the longer incubation times required to observe an anti-leukemic effect, a stable and reliable assay such as CellTiter-Glo® is recommended over tetrazolium-based assays (MTT, XTT) which may be influenced by changes in metabolic activity not directly related to cell number over extended periods.

- Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of culture medium.
- Treatment: Add 100  $\mu$ L of medium containing **SR-0813** at 2x the final desired concentration (e.g., 2  $\mu$ M and 20  $\mu$ M) or DMSO vehicle control.
- Incubation: Incubate the plates for up to 14 days. It is crucial to monitor the cell density and media conditions. Every 3-4 days, gently centrifuge the plates, aspirate a portion of the old media, and replace it with fresh media containing the appropriate concentration of SR-0813 or DMSO.
- Measurement: At designated time points (e.g., day 0, 4, 7, 11, 14), remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
- Reagent Addition: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions (typically a volume equal to the culture volume).
- Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then
  incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure
  luminescence using a plate reader.
- Analysis: Normalize the luminescence signal of treated cells to the vehicle control at each time point to determine the percent inhibition of proliferation.



# Quantitative Real-Time PCR (qPCR) for Target Gene Expression

- Cell Treatment: Seed cells in a 6-well plate at a density of 0.5 x 10<sup>6</sup> cells/mL and treat with SR-0813 (e.g., 1  $\mu$ M, 10  $\mu$ M) or DMSO for the desired time (e.g., 3, 6, 24, 48, 72 hours).[2]
- RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
- qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes:
  - cDNA template
  - $\circ$  Forward and reverse primers (10  $\mu$ M each) for target genes (HOXA9, MEIS1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
  - SYBR Green Master Mix
  - Nuclease-free water
- Thermocycling Conditions:
  - Initial denaturation: 95°C for 3 minutes
  - 40 cycles of:
    - Denaturation: 95°C for 10 seconds
    - Annealing/Extension: 60°C for 30 seconds
  - Melt curve analysis
- Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and then to the vehicle control.



### **Chromatin Immunoprecipitation (ChIP)**

- Cell Treatment and Cross-linking: Treat approximately 10-20 x 10^6 cells with **SR-0813** (e.g., 1  $\mu$ M, 10  $\mu$ M) or DMSO for 4 hours.[2][3] Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
- Cell Lysis and Sonication: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
- Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for ENL or a negative control IgG.
- Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
- Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
- DNA Purification: Purify the DNA using a PCR purification kit.
- Analysis: Analyze the enrichment of specific DNA regions (e.g., HOXA10 gene body, MYB promoter) by qPCR using primers specific to these regions.[1]

#### **Troubleshooting**

- Low potency in cell viability assays: Ensure the extended incubation period of at least 7 days, as the anti-proliferative effects of SR-0813 may not be apparent at earlier time points.
   [1]
- Variability in qPCR results: Ensure high-quality, intact RNA is used for cDNA synthesis.
   Optimize primer concentrations and annealing temperatures.



 High background in ChIP: Optimize sonication to achieve the correct fragment size. Ensure adequate pre-clearing of the chromatin and perform stringent washes.

#### Conclusion

**SR-0813** is a valuable chemical probe for studying the role of the ENL/AF9 YEATS domain in leukemia and other cancers. The protocols outlined in these application notes provide a framework for investigating the in vitro effects of **SR-0813** on cell viability, gene expression, and chromatin occupancy. For optimal results, it is recommended to use **SR-0813** at a concentration of 1  $\mu$ M to ensure high selectivity for ENL/AF9.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcription control by the ENL YEATS domain in acute leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. The YEATS domain epigenetic reader proteins ENL and AF9 and their therapeutic value in leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SR-0813 in In Vitro Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823721#sr-0813-concentration-for-in-vitro-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com